molecular formula C40H75NO9 B13916887 (2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide

(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide

Cat. No.: B13916887
M. Wt: 714.0 g/mol
InChI Key: HOMYIYLRRDTKAA-OMWTXZRHSA-N
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Description

Soya-cerebroside I is a glycosphingolipid compound isolated from soybeans (Glycine max). It is a type of cerebroside, which are glycosylated derivatives of ceramides. Soya-cerebroside I has been studied for its various biological activities, including anti-inflammatory and neuroprotective effects .

Chemical Reactions Analysis

Soya-cerebroside I undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

The compound (2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide is a complex molecule with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a multi-functional structure that includes hydroxy groups and an amide linkage. Its molecular formula is C44H83NO9C_{44}H_{83}NO_9, with a molecular weight of approximately 785.13 g/mol. The presence of multiple hydroxyl groups suggests potential interactions with biological systems, particularly in terms of solubility and reactivity.

PropertyValue
Molecular FormulaC44H83NO9
Molecular Weight785.13 g/mol
SolubilitySoluble in water
Melting PointNot available

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

  • Antioxidant Activity : Hydroxyl groups can scavenge free radicals, reducing oxidative stress.
  • Anti-inflammatory Effects : Compounds with amide functionalities may inhibit pro-inflammatory cytokines.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens.

Therapeutic Potentials

The compound's structural features suggest potential applications in:

  • Cancer Therapy : By modulating signaling pathways involved in cell proliferation and apoptosis.
  • Metabolic Disorders : Potential to influence lipid metabolism due to the presence of long-chain fatty acid derivatives.
  • Neurological Conditions : Possible neuroprotective effects through antioxidant mechanisms.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    A study evaluated the antioxidant properties of related compounds in vitro, demonstrating significant free radical scavenging activity. The results indicated that compounds with similar hydroxyl configurations effectively reduced oxidative stress markers in cellular models .
  • Anti-inflammatory Research :
    In a model of inflammation, a related compound was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may possess similar anti-inflammatory properties .
  • Antimicrobial Testing :
    Preliminary tests indicated that derivatives of this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntimicrobialEfficacy against various bacterial strains

Properties

Molecular Formula

C40H75NO9

Molecular Weight

714.0 g/mol

IUPAC Name

(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide

InChI

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32?,33-,34-,35-,36-,37+,38-,40+/m1/s1

InChI Key

HOMYIYLRRDTKAA-OMWTXZRHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](C(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O

Origin of Product

United States

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